Ethyl 7,11-dimethyldodeca-2,6,10-trienoate
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Overview
Description
Ethyl 7,11-dimethyldodeca-2,6,10-trienoate is an organic compound with the molecular formula C16H26O2 It is characterized by its unique structure, which includes multiple double bonds and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7,11-dimethyldodeca-2,6,10-trienoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7,11-dimethyldodeca-2,6,10-trienoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 7,11-dimethyldodeca-2,6,10-trienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 7,11-dimethyldodeca-2,6,10-trienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and ethanol, which can then participate in various biochemical pathways. The double bonds in the compound’s structure may also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Ethyl 7,11-dimethyldodeca-2,6,10-trienoate can be compared with other similar compounds such as:
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trienyl propionate: This compound has a similar structure but differs in the ester group attached.
4-Ethyl-7,11-dimethyldodeca-trans-2-trans-6-1-o-trien-1-al: This compound has an aldehyde group instead of an ester group.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and the presence of an ester functional group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
172484-74-1 |
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Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
ethyl 7,11-dimethyldodeca-2,6,10-trienoate |
InChI |
InChI=1S/C16H26O2/c1-5-18-16(17)13-8-6-7-11-15(4)12-9-10-14(2)3/h8,10-11,13H,5-7,9,12H2,1-4H3 |
InChI Key |
TUXSVCCHDWSRSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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